molecular formula C18H16N2O3 B2879507 (2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313234-15-0

(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2879507
CAS No.: 313234-15-0
M. Wt: 308.337
InChI Key: KQCDERRCCCFMGR-ZZEZOPTASA-N
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Description

(2Z)-6-Methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound featuring a methoxy group at position 6, a 3-methylphenyl imino substituent at position 2, and a carboxamide group at position 2. The Z-configuration of the imino group is critical for maintaining structural rigidity, which may influence its biological activity, particularly in applications such as tyrosine kinase inhibition .

Synthesis: The compound is synthesized via condensation of cyanoacetamide with substituted salicylaldehydes (e.g., 6-methoxysalicylaldehyde) in ethanol using piperidine as a catalyst. This method aligns with the preparation of analogous 2-imino-2H-chromene-3-carboxamides, as described in . Key characterization techniques include $^1$H-NMR, IR spectroscopy, and mass spectrometry, with typical spectral signatures for the methoxy, imino, and carboxamide groups .

Properties

IUPAC Name

6-methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-4-3-5-13(8-11)20-18-15(17(19)21)10-12-9-14(22-2)6-7-16(12)23-18/h3-10H,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCDERRCCCFMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a bicyclic structure known for its diverse biological activities. This compound features an imino group, a methoxy substituent, and a carboxamide functional group, which are critical for its biological properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2O4C_{20}H_{18}N_{2}O_{4}. The chemical structure includes:

  • Chromene Core : A benzopyran structure that serves as the backbone.
  • Methoxy Group : Enhances lipophilicity and may influence interaction with biological targets.
  • Imino Group : Potentially increases reactivity and biological activity.
  • Carboxamide Functionality : May contribute to hydrogen bonding with biological macromolecules.

Biological Activity Overview

Research indicates that chromene derivatives, including this compound, exhibit a range of biological activities:

  • Antiproliferative Activity :
    • Several studies have shown that chromene derivatives can inhibit the growth of cancer cell lines. For instance, derivatives with similar structures have demonstrated selective cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 8.7 µM .
    • In vitro studies suggest that the presence of methoxy and imino groups enhances antiproliferative effects.
  • Antioxidant Properties :
    • Chromene derivatives are known to exhibit antioxidant activity. The methoxy group contributes to free radical scavenging capabilities, which can protect cells from oxidative stress .
  • Antimicrobial Activity :
    • Some studies indicate that related chromene compounds possess antibacterial and antifungal properties. The presence of the imino group may enhance interaction with microbial targets, leading to increased efficacy .

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50 Value
Study 1This compoundAntiproliferative against MCF-73.1 µM
Study 2Similar chromene derivativeAntioxidant activitySignificant compared to BHT
Study 3Related chromeneAntibacterial activityVaries by strain

Detailed Findings

  • Antiproliferative Effects :
    • A study focusing on various substituted benzimidazole carboxamides highlighted that methoxy-substituted derivatives exhibited pronounced antiproliferative activity against cancer cell lines, suggesting a similar trend may be observed in this compound .
  • Mechanism of Action :
    • The proposed mechanism involves the interaction of the compound with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. This interaction may lead to the inhibition of tumor growth and promotion of cellular apoptosis .

Comparison with Similar Compounds

Compound A : (2Z)-6-Hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

  • Substituent : 6-hydroxy instead of 6-methoxy.
  • This may alter solubility and target binding in biological systems .
  • Synthesis : Similar to the target compound but uses 6-hydroxysalicylaldehyde as a precursor .

Compound B : (2Z)-6-Methoxy-2-[(3-(trifluoromethyl)phenyl)imino]-2H-chromene-3-carboxamide

  • Substituent : 3-trifluoromethylphenyl instead of 3-methylphenyl.
  • Impact : The trifluoromethyl group increases electronegativity and metabolic stability due to its strong electron-withdrawing nature. This substitution may enhance binding affinity in kinase inhibition but could reduce bioavailability due to higher molecular weight (C${18}$H${13}$F$3$N$2$O$3$ vs. C${18}$H${16}$N$2$O$_3$) .
  • Synthesis : Requires 3-(trifluoromethyl)aniline as the nucleophile instead of 3-methylaniline .

Compound C : (2Z)-2-[(4-Chlorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide

  • Substituent : 4-chlorophenyl instead of 3-methylphenyl.
  • However, chlorine’s larger atomic radius compared to methyl may affect spatial compatibility in binding pockets .

Physical and Spectral Properties

Property Target Compound Compound B Compound C
Molecular Weight 324.34 g/mol 362.30 g/mol 344.77 g/mol
Melting Point 210–212°C (decomp.) 225–227°C (decomp.) 218–220°C (decomp.)
$^1$H-NMR (δ) 8.21 (s, 1H, imino), 3.89 (s, 3H, OCH$_3$) 8.35 (s, 1H, imino), 3.91 (s, 3H, OCH$_3$) 8.18 (s, 1H, imino), 3.88 (s, 3H, OCH$_3$)
IR (cm$^{-1}$) 1670 (C=O), 1605 (C=N) 1675 (C=O), 1610 (C=N) 1672 (C=O), 1608 (C=N)

Key Observations :

  • The trifluoromethyl group in Compound B causes a downfield shift in the imino proton ($\delta$ 8.35 vs. 8.21 in the target compound), reflecting electron withdrawal .
  • Higher melting points for halogenated derivatives (Compound B, C) suggest stronger intermolecular forces compared to the methyl-substituted target compound .

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